Crystal structure and X-ray diffraction data of 4-cyanobenzaldehyde oxime
Crystal structure and X-ray diffraction data of 4-cyanobenzaldehyde oxime
An in-depth understanding of the solid-state geometry and supramolecular architecture of active pharmaceutical ingredients (APIs) and their precursors is a cornerstone of modern rational drug design. As an application scientist, I approach crystallographic profiling not merely as a structural confirmation tool, but as a predictive framework for a compound's reactivity, stability, and bioavailability.
This technical guide explores the crystal structure, X-ray diffraction (XRD) data, and synthesis of 4-cyanobenzaldehyde oxime , a highly versatile intermediate utilized in the development of cholinesterase inhibitors, anticancer agents, and complex fluorinated lipophilic drugs[1].
Physicochemical & Crystallographic Profile
Single-crystal X-ray diffraction provides the most definitive structural information for small molecules, revealing exact bond lengths, bond angles, and the dominant isomeric state in the solid lattice. While NMR elucidates the structure in solution, XRD dictates the spatial arrangement and intermolecular interactions that govern powder flow, solubility, and solid-state stability[2].
Diffraction studies confirm that 4-cyanobenzaldehyde oxime predominantly crystallizes in the monoclinic crystal system [3]. The determination of this structure precisely maps the geometry of the (E) or (Z) isomer and highlights the non-orthogonal angle characteristic of monoclinic packing[2].
Table 1: Crystallographic and Physicochemical Data Summary
| Parameter | Value / Description |
| Chemical Formula | C₈H₆N₂O |
| Monoisotopic Mass | 146.0480 Da[2] |
| Crystal System | Monoclinic[3] |
| Space Group | P2/a[2] |
| Isomeric Preference | (E)-isomer typically favored in solid-state packing |
| Key Intermolecular Contacts | O···H, N···H, C···H, and π-π stacking[1][4] |
Synthesis and Single-Crystal Growth Protocol
Generating high-resolution diffraction data requires impeccably grown, defect-free single crystals. The following protocol details the synthesis of 4-cyanobenzaldehyde oxime via nucleophilic addition, engineered with self-validating checkpoints to ensure high purity prior to crystallization[5].
Step-by-Step Methodology:
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Substrate Solvation: Dissolve 10 mmol (1.0 eq) of 4-cyanobenzaldehyde in 45 mL of methanol (MeOH).
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Causality: Methanol is selected to ensure complete solvation of the hydrophobic aromatic precursor while remaining miscible with the aqueous buffer introduced in the next step[5].
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Nucleophile Activation (Buffer Control): Add 20 mmol (2.0 eq) of hydroxylamine hydrochloride (NH₂OH·HCl). Concurrently, add 20 mmol (2.0 eq) of sodium acetate (NaOAc) dissolved in 15 mL of deionized water.
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Causality: NaOAc acts as a critical thermodynamic buffer. It neutralizes the HCl, liberating the nucleophilic free-base hydroxylamine. Maintaining a slightly acidic pH (~5-6) is optimal for imine/oxime formation; if the solution becomes too basic, it risks triggering unwanted base-catalyzed aldol condensations or hydrolysis of the sensitive nitrile group[5].
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Reaction Execution: Stir the homogeneous solution at room temperature for 12 hours.
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Self-Validation: Monitor the reaction via TLC. The disappearance of the aldehyde spot confirms complete conversion to the E/Z oxime mixture.
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Extraction & Verification: Extract the aqueous mixture with ethyl acetate (3 × 25 mL) and wash with saturated brine. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Self-Validation: Prior to crystallization, perform High-Resolution Mass Spectrometry (HRMS). An experimentally found mass of ~146.0478 Da against the calculated 146.0480 Da provides unequivocal confirmation of the C₈H₆N₂O elemental formula[2].
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Single-Crystal Growth: Dissolve the purified crude oxime in a minimal volume of a binary solvent system (e.g., Ethanol/Ethyl acetate). Pierce the vial cap with a narrow gauge needle to allow for slow evaporation at ambient temperature.
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Causality: Slow solvent evaporation ensures the system remains strictly within the metastable zone of supersaturation. This kinetic control promotes the nucleation and growth of a single, defect-free monoclinic crystal, avoiding rapid precipitation that yields unusable polycrystalline powders[2].
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Caption: Workflow for the synthesis and single-crystal growth of 4-cyanobenzaldehyde oxime.
Supramolecular Architecture & Hirshfeld Surface Analysis
The stability of the 4-cyanobenzaldehyde oxime crystal lattice is governed by a highly directional network of non-covalent interactions. To quantify these contacts, crystallographers rely on Hirshfeld surface analysis , which maps the electron density boundaries of the molecule within the crystal[1][4].
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Primary Hydrogen Bonding: The crystal packing is heavily directed by strong O-H···N hydrogen bonds. The hydroxyl group (-OH) of the oxime acts as a potent hydrogen bond donor, while the nitrogen of the nitrile group (-C≡N) on an adjacent molecule acts as the acceptor[2]. This highly specific interaction dictates the primary assembly of the molecules into robust dimeric units or 1D polymeric chains within the P2/a space group.
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Secondary Packing Interactions: Quantitative Hirshfeld analysis of related oxime systems reveals that H···H, C···H, and N···H contacts dominate the overall molecular packing volume[1][4]. Furthermore, the electron-deficient cyanobenzene rings engage in π-π stacking, which consolidates the three-dimensional supramolecular architecture and minimizes the volume of crystal voids[4].
Caption: Supramolecular interaction network driving the monoclinic crystal packing.
Applications in Drug Development and Advanced Synthesis
The structural integrity and dual reactive sites (oxime and nitrile) of 4-cyanobenzaldehyde oxime make it a privileged scaffold in medicinal chemistry.
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Late-Stage Functionalization: The oxime moiety serves as a substrate for visible-light-mediated stereospecific C(sp²)−H difluoroalkylation. This radical-based transformation yields complex fluorinated oxime derivatives, a critical technique for modulating the lipophilicity and metabolic stability of drug candidates[5].
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Pharmacological Efficacy: Derivatives synthesized from this core scaffold have demonstrated significant biological activity. Recent structure-activity relationship (SAR) studies have highlighted the efficacy of related aldonitrones and oximes as potent anticancer agents (e.g., against MCF-7 and T47D cell lines) and potential cholinesterase inhibitors[1][6]. Understanding the exact crystallographic geometry of the starting oxime allows computational chemists to perform highly accurate molecular docking simulations to predict target protein binding affinity[6].
References
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ResearchGate - Modeling and synthesis of novel oxime derivatives as potential cholinesterase inhibitors. Available at:[Link]
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ResearchGate - Synthesis, X-ray, Hirshfeld combined with DFT, anticancer effects with molecular docking confirmation of (E)-4-cyanobenzaldehyde oxime and (Z)–N-methyl-C-4-substituted phenyl aldonitrones. Available at:[Link]
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Royal Society of Chemistry (RSC) - Visible-light mediated Stereospecific C(sp2)−H Difluoroalkylation of (Z)-Aldoximes. Available at:[Link]
